N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2,4-dimethylpentan-3-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents such as tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product of the reduction reaction is N-(2,4-dimethylpentan-3-yl)-4-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used; for example, using an amine nucleophile would yield a new sulfonamide derivative.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may focus on its potential as a drug candidate, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide depends on its specific application. In biological systems, sulfonamides typically act by inhibiting enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. The nitro group may also contribute to the compound’s activity by undergoing bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylpentan-3-yl)-4-methylbenzenesulfonamide
- N-(2,4-dimethylpentan-3-yl)-4-chlorobenzenesulfonamide
- N-(2,4-dimethylpentan-3-yl)-4-aminobenzenesulfonamide
Uniqueness
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a branched alkyl chain. The nitro group imparts specific chemical reactivity, particularly in reduction reactions, while the branched alkyl chain can influence the compound’s solubility and interaction with biological targets. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-9(2)13(10(3)4)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,13-14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSSFSUHGQZICM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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